8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Descripción
8-(3,4-Dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-based heterocyclic compound characterized by an imidazo[2,1-f]purine core substituted with methyl groups at positions 1, 6, and 7, and a 3,4-dimethylphenyl moiety at position 6. This structural framework is shared among several bioactive derivatives, which are primarily investigated for their anticancer, antidepressant, and receptor-modulating properties. The compound’s unique substitution pattern influences its pharmacokinetic and pharmacodynamic profiles, including receptor binding affinity, metabolic stability, and cytotoxicity .
Propiedades
IUPAC Name |
6-(3,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-9-6-7-13(8-10(9)2)22-11(3)12(4)23-14-15(19-17(22)23)21(5)18(25)20-16(14)24/h6-8H,1-5H3,(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUOLOVRKIVOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Core Synthetic Strategies for Imidazo[2,1-f]Purine Derivatives
Condensation of Purine Precursors with Imidazole Derivatives
The foundational approach involves the stepwise assembly of the imidazo[2,1-f]purine core. A widely adopted method begins with 7-(3-chloropropyl)-8-bromotheophylline (2 ), which undergoes nucleophilic substitution with 3,4-dimethylphenylamine in polar aprotic solvents such as dimethylformamide (DMF) or ethanol. For example, heating 2 with a fourfold excess of 3,4-dimethylphenylamine in DMF at 80°C for 10 hours yields the intermediate 9-(3,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (15 ) with 91% efficiency. Subsequent methylation at the N6 and N7 positions using methyl iodide in the presence of potassium carbonate completes the synthesis.
Critical Reaction Parameters:
Cyclization of Urea-Purine Hybrid Intermediates
An alternative route employs cyclization reactions to construct the imidazo ring. Starting from 1,3-dimethyl-7-(3-chloropropyl)-8-bromopurine-2,6-dione (3 ), treatment with triethyl orthoformate in acetic anhydride under reflux induces cyclization to form the imidazo[2,1-f]purine scaffold. This method achieves 78–89% yields when R-group substituents (e.g., methyl or isobutyl) are introduced prior to cyclization.
Mechanistic Insights:
The introduction of methyl groups at N1, N6, and N7 positions is achieved via sequential alkylation:
- N1 methylation : Treatment of the purine precursor with methyl iodide in acetone at 50°C.
- N6/N7 methylation : Dimethyl sulfate in alkaline aqueous medium at 0–5°C prevents over-alkylation.
Yield Optimization:
Análisis De Reacciones Químicas
Types of Reactions
8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential antitumor activities and as a candidate for drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized compounds.
Mecanismo De Acción
The mechanism of action of 8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). This results in increased levels of these hormones, enhancing insulin secretion and improving glycemic control in diabetic patients .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the aryl ring, alkyl chains, and heterocyclic cores, leading to distinct biological activities. Below is a detailed comparison:
Structural Modifications and Receptor Affinity
Key Structural-Activity Relationships (SAR)
Aryl Substituents: Electron-donating groups (e.g., methyl in the target compound) enhance metabolic stability and receptor binding compared to electron-withdrawing groups (e.g., chloro in ) . Ortho-substituted phenyl rings (e.g., 2-aminophenyl in CB11) improve PPARγ agonism and anticancer activity, while meta/para-substituted rings (e.g., 3,4-dimethylphenyl) may favor serotonin receptor binding .
Alkyl Chain Modifications :
- Piperazinylalkyl chains (e.g., butyl in AZ-853, pentyl in 3i) enhance 5-HT receptor affinity and blood-brain barrier penetration, critical for CNS-targeted therapies .
- Shorter chains (e.g., propyl in 6h) retain receptor affinity but reduce off-target PDE4B/PDE10A inhibition .
Pharmacokinetic and Toxicity Profiles
- Lipophilicity : Fluorinated derivatives (e.g., AZ-861) exhibit higher logP values, improving CNS bioavailability but increasing hepatotoxicity risks .
- Metabolic Stability : Compounds with methyl groups (e.g., target compound, 6h) demonstrate moderate stability in human liver microsomes (HLM), while halogenated analogs (e.g., 15) may require structural optimization to reduce metabolic clearance .
Research Findings and Data Tables
Table 1: Anticancer Activity of Selected Compounds
Table 2: Antidepressant Activity in Forced Swim Test (FST)
| Compound | Dose (mg/kg) | % Reduction in Immobility Time | Receptor Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| AZ-853 | 2.5 | 58% | 5-HT1A: 12.3; 5-HT7: 45.6 | |
| Compound 6h | 10 | 62% | 5-HT1A: 5.6 | |
| Imipramine | 15 | 55% | N/A |
Actividad Biológica
8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (referred to as DMPIP) is a member of the imidazopurine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities. However, research on DMPIP is limited, and most available data focus on its structural characteristics rather than extensive biological evaluations.
Structural Characteristics
DMPIP features a purine core with various aromatic substituents that may influence its biological activity. The molecular formula is with a molecular weight of approximately 385.427 g/mol. Its unique structure is characterized by the following:
- Imidazo[2,1-f]purine core : This core is known for various biological activities.
- Substituents : The presence of a 3,4-dimethylphenyl group and trimethyl groups at specific positions may enhance its interaction with biological targets.
Biological Activity
While specific studies on DMPIP are scarce, it can be inferred from related compounds in the imidazopurine class that it may exhibit significant biological activities:
- Kinase Inhibition : Some imidazopurines have been studied as potential kinase inhibitors. Kinases play critical roles in cellular signaling pathways and cancer progression. Therefore, if DMPIP possesses similar properties, it could have implications in cancer therapeutics.
- Antitumor Activity : Other imidazopurine derivatives have shown antitumor effects in various studies. For example, compounds with similar structures have been linked to reduced tumor growth in preclinical models .
The mechanism of action for DMPIP likely involves interaction with specific enzymes or receptors within cells. The exact targets and pathways remain to be thoroughly investigated; however, molecular modeling studies can provide insights into potential binding sites and affinities.
Comparative Analysis with Similar Compounds
To better understand the potential of DMPIP, a comparison with structurally similar compounds can be useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-(3,4-dimethylphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4-dione | C23H21N5O2 | Different substitution patterns affecting biological activity |
| 8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | C21H17N5O3 | Contains a methoxy group which may influence solubility and receptor binding |
| 8-(3-acetylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | C18H17N5O | Features an acetyl group that could enhance lipophilicity |
Case Studies
While direct case studies on DMPIP are lacking due to limited research availability, related compounds have demonstrated promising results:
- Antitumor Studies : A study highlighted the effectiveness of imidazopyridine derivatives against cancer cell lines with IC50 values in the nanomolar range. Such findings suggest that modifications to the imidazopurine structure can lead to potent antitumor agents .
- Kinase Inhibitor Research : Investigations into imidazopyridines have identified several candidates with significant kinase inhibition properties. These studies underline the importance of structural modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
- Core Construction : Cyclization of purine precursors under acidic/basic conditions to form the imidazo[2,1-f]purine core (e.g., using dichloromethane or ethanol as solvents).
- Substituent Introduction : Alkylation or nucleophilic substitution to attach the 3,4-dimethylphenyl group. Controlled temperatures (e.g., 60–80°C) and catalysts like triethylamine or palladium-based systems are critical for regioselectivity .
- Purification : Techniques such as column chromatography or recrystallization ensure high purity (>95%) .
- Key Considerations : Optimize reaction time and stoichiometry to minimize by-products like unsubstituted intermediates.
Q. How can spectroscopic methods validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methyl groups at N1/N3/N7 and aromatic protons from the dimethylphenyl group). Chemical shifts for imidazo-purine protons typically appear at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H]+ = 427.2 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions with biological targets .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer :
- Solubility : Enhanced in polar aprotic solvents (e.g., DMSO, DMF) due to the dimethylphenyl group’s hydrophobicity and methyl substitutions. Aqueous solubility is limited but can be improved via co-solvents (e.g., 10% PEG-400) .
- Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to light or acidic/basic conditions to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?
- Methodological Answer :
- Substituent Analysis : Compare derivatives with varied substituents (e.g., fluoro, methoxy, or chlorophenyl groups) to assess effects on target affinity. For example:
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors or PDE enzymes .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 for receptor binding) and assay conditions (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., Cohen’s d for effect size) to identify outliers. For example, discrepancies in IC values for PDE4B inhibition may arise from variations in enzyme source (recombinant vs. native) .
Q. What is the mechanistic basis for its dual activity as a kinase and 5-HT1A receptor modulator?
- Methodological Answer :
- Kinase Inhibition : The dimethylphenyl group occupies hydrophobic pockets in kinase active sites (e.g., EGFR), disrupting ATP binding. Confirm via competitive binding assays with H-ATP .
- 5-HT1A Receptor Interaction : The imidazo-purine core mimics adenosine, enabling partial agonism. Use radioligand displacement assays (e.g., H-8-OH-DPAT) to quantify affinity .
- Cross-Talk Analysis : Employ phosphoproteomics (e.g., LC-MS/MS) to map downstream signaling cascades (e.g., MAPK/ERK) affected by dual modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
